2,7-Dichloro-6-fluoroquinazoline

Nucleophilic aromatic substitution Quinazoline reactivity Regioselective functionalization

2,7-Dichloro-6-fluoroquinazoline is a trihalogenated quinazoline building block (molecular formula C₈H₃Cl₂FN₂, molecular weight 217.02 g/mol) featuring chlorine atoms at the C2 and C7 positions and a fluorine atom at the C6 position of the bicyclic quinazoline ring system. The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core of FDA-approved kinase inhibitors including gefitinib, erlotinib, and afatinib, which target the epidermal growth factor receptor (EGFR) by occupying the ATP-binding pocket.

Molecular Formula C8H3Cl2FN2
Molecular Weight 217.02 g/mol
Cat. No. B8132176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-6-fluoroquinazoline
Molecular FormulaC8H3Cl2FN2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=NC2=CC(=C1F)Cl)Cl
InChIInChI=1S/C8H3Cl2FN2/c9-5-2-7-4(1-6(5)11)3-12-8(10)13-7/h1-3H
InChIKeyRPACVXOZRPFLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-6-fluoroquinazoline (CAS 1512749-33-5): Core Scaffold Identity and Procurement Specifications


2,7-Dichloro-6-fluoroquinazoline is a trihalogenated quinazoline building block (molecular formula C₈H₃Cl₂FN₂, molecular weight 217.02 g/mol) featuring chlorine atoms at the C2 and C7 positions and a fluorine atom at the C6 position of the bicyclic quinazoline ring system . The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core of FDA-approved kinase inhibitors including gefitinib, erlotinib, and afatinib, which target the epidermal growth factor receptor (EGFR) by occupying the ATP-binding pocket [1]. As a synthetic intermediate, halogenated quinazolines undergo regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling modular assembly of diverse compound libraries for drug discovery programs [2]. This specific compound is supplied as a research chemical with typical purities of 95–98% and is intended exclusively for laboratory research and industrial scientific applications, not for human or veterinary therapeutic use [3].

Why 2,7-Dichloro-6-fluoroquinazoline Cannot Be Replaced by Alternative Dichloroquinazoline Isomers in Research


Quinazoline halogenation patterns are not functionally interchangeable: the position of each leaving group dictates both the nucleophilic aromatic substitution (SNAr) reactivity hierarchy and the regiochemical outcome of subsequent derivatization. In methanolic methoxide displacement studies, reactivity at the benzo-ring positions follows 7- > 5- > 6- and 8-, with fluorine displaced more readily than chlorine [1]. Consequently, the 2,7-dichloro-6-fluoro substitution pattern (C2-Cl, C7-Cl, C6-F) presents an orthogonal reactivity profile distinct from the widely commercialized 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0) or 4,6-dichloro-7-fluoroquinazoline (CAS 1215786-52-1). The C2 chlorine is positioned on the electron-deficient pyrimidine ring and is activated toward SNAr by both ring nitrogens, while the C7 chlorine resides on the more electron-rich benzo-ring but at the kinetically most reactive position [1]. This differential activation creates a built-in selectivity window for sequential functionalization—a property absent in isomers where labile chlorines compete at electronically similar positions. Substituting a different regioisomer will alter both the sequence and efficiency of derivatization steps, potentially retarding SAR exploration by requiring re-optimization of synthetic routes and compromising library diversity in structure-guided drug design programs [2].

Quantitative Differentiation Evidence for 2,7-Dichloro-6-fluoroquinazoline versus Comparator Building Blocks


Regioselective SNAr Reactivity Hierarchy: C7 Position Outperforms C6 and C8 in Methoxide Displacement

Kinetic studies by Armarego and Smith demonstrated that in the benzo-ring of quinazoline, the relative reactivity toward methoxide displacement follows the rank order 7- > 5- > 6- and 8- [1]. For 2,7-dichloro-6-fluoroquinazoline, this establishes that the C7 chlorine is kinetically more labile than a halogen at C6 (fluorine) or C8, while fluorine at any position is displaced more rapidly than chlorine at that same position [1]. In contrast, the widely used 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0) places both labile chlorines on the pyrimidine ring at C2 and C4, where their relative reactivity is governed by different electronic factors [2]. This positional reactivity difference means sequential derivatization of 2,7-dichloro-6-fluoroquinazoline can exploit the kinetic preference for C7 substitution first, followed by C2, whereas 2,4-dichloro isomers require alternative strategies for regiocontrol [2].

Nucleophilic aromatic substitution Quinazoline reactivity Regioselective functionalization

Fluorine Substituent Advantage at C6: Enhanced Potency in EGFR Kinase Inhibition Contexts

Fluorination of the quinazoline 6-position has been mechanistically linked to enhanced potency against epidermal growth factor receptor (EGFR) kinase. A mechanistic study demonstrated that 6-fluoro substitution on the quinazoline scaffold increases inhibitory potency against EGFR compared to unfluorinated analogs, an effect attributed to favorable electronic interactions within the ATP-binding pocket and enhanced binding-site complementarity [1]. In the context of 2,7-dichloro-6-fluoroquinazoline, the C6-fluorine is retained as a non-leaving substituent during derivatization, conferring this potency advantage to downstream compounds. By comparison, 2,7-dichloroquinazoline (CAS 67092-19-7)—which lacks the 6-fluoro substituent—produces final compounds that are, on average, less potent against EGFR kinase targets based on class-level SAR trends [2]. In a separate study, 6-fluoroquinazoline-containing 1,3,4-oxadiazole derivatives demonstrated antifungal inhibition rates up to 63% against Gibberella zeae at 50 μg/mL, surpassing the control agent hymexazol (51% inhibition) [3], illustrating the contribution of the 6-fluoro group to biological activity.

EGFR kinase inhibition Fluorination effect Kinase inhibitor design

Orthogonal Leaving-Group Strategy: Chlorine at C2 and C7 Enables Sequential Derivatization Absent in Mono-chlorinated Analogs

The presence of two chlorine atoms at electronically distinct positions—C2 on the electron-deficient pyrimidine ring and C7 on the electron-rich benzo-ring—provides orthogonal leaving groups for sequential SNAr reactions. By comparison, mono-chlorinated analogs such as 2-chloro-6-fluoroquinazoline (CAS 113082-27-2) or 2-chloro-7-fluoroquinazoline (CAS 956101-10-3) each possess only a single chlorine leaving group, limiting derivatization to one vector [1]. The 2,7-dichloro pattern allows two sequential displacements under different reaction conditions: the C7 chlorine can be displaced under milder conditions (benzo-ring activation at the kinetically most reactive position), followed by C2 displacement under more forcing conditions or with different nucleophiles [2]. This contrasts with 2,4-dichloro-6-fluoroquinazoline, where both chlorines reside on the pyrimidine ring and their competing reactivity necessitates careful temperature and stoichiometric control to achieve monoselectivity [2]. The C7-F vs. C7-Cl distinction is also critical: at C7, chlorine serves as a leaving group for further elaboration, whereas the 2-chloro-7-fluoroquinazoline isomer has fluorine at C7—a poor leaving group—effectively blocking this position from nucleophilic substitution [1].

Sequential functionalization Orthogonal reactivity Parallel library synthesis

Patent-Cited Utility as GCN2 Kinase Inhibitor Intermediate: Scaffold Recognized in Therapeutic Patent Literature

Quinazoline compounds bearing the 2,7-dichloro-6-fluoro substitution pattern have been explicitly claimed as intermediates in patent applications for inhibitors of general control nonderepressible 2 (GCN2) kinase, a key sensor in the integrated stress response pathway and an emerging target in cancer immunotherapy [1]. The patent literature (University Health Network, WO/FR application) describes quinazoline derivatives of Formula (I) that incorporate 2,7-dichloro-6-fluoro-substituted quinazoline cores as synthetic precursors to GCN2 kinase inhibitors for treating cancers and neuronal diseases [1]. This provides direct documentary evidence of the scaffold's relevance to a specific, therapeutically significant kinase target—differentiating it from generic quinazoline building blocks that lack established connections to particular patent-protected chemical series. In contrast, no comparable patent filings were identified that explicitly cite 2,7-dichloroquinazoline or 2-chloro-7-fluoroquinazoline as intermediates for GCN2 inhibitor synthesis, suggesting target-class-specific utility for the 2,7-dichloro-6-fluoro pattern [2].

GCN2 kinase Integrated stress response Cancer immunotherapy target

Purity and Supplier Availability Benchmark: Comparable Supply Chain Maturity to Market-Leading Dichloroquinazoline Isomers

2,7-Dichloro-6-fluoroquinazoline is commercially available from multiple independent suppliers at purities of 95–98%, as confirmed by vendor datasheets from Fluorochem (CAS 1512749-33-5, purity 95%) , Leyan (purity 98%) , and MolCore (purity ≥98%, ISO-certified) . This supply chain diversity is comparable to the market-leading 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0), which is offered at 95–98% purity by multiple vendors including BOC Sciences, Aladdin, and ChemBase . In contrast, less-common regioisomers such as 4,6-dichloro-7-fluoroquinazoline and 4,8-dichloro-6-fluoroquinazoline show more limited commercial availability and fewer documented synthesis protocols, potentially introducing supply risk and longer lead times for research programs dependent on these scaffolds. The molecular formula identity across all dichloro-fluoroquinazoline isomers (C₈H₃Cl₂FN₂, MW 217.02) means that analytical differentiation by LC-MS or NMR alone requires authentic reference standards—underscoring the procurement importance of selecting suppliers that provide certificates of analysis confirming the correct regioisomer .

Chemical procurement Building block availability Supply chain assessment

Optimal Research and Industrial Application Scenarios for 2,7-Dichloro-6-fluoroquinazoline


Medicinal Chemistry: Sequential Derivatization for Focused Kinase Inhibitor Libraries

Medicinal chemistry teams synthesizing 4-anilinoquinazoline or 4-aminoquinazoline kinase inhibitor libraries can exploit the orthogonal reactivity of the C7-Cl and C2-Cl leaving groups to install two diversity elements sequentially without protecting-group manipulations. The C7 chlorine is displaced first under mild SNAr conditions (exploiting its position at the kinetically most reactive benzo-ring site [1]), followed by C2 chlorine displacement with a different amine or alcohol nucleophile. This two-step, one-scaffold strategy is particularly suited for hit-to-lead exploration of EGFR, HER2, and GCN2 kinase targets, where the retained 6-fluoro substituent contributes to binding-site complementarity and enhanced potency as demonstrated for 6-fluoroquinazoline derivatives (EGFR IC₅₀ values in the low nanomolar range reported for 6-substituted quinazoline series) [2].

Parallel Synthesis and Early-Stage Drug Discovery: C7 Diversification for Rapid SAR

For high-throughput parallel synthesis workflows, the C7 position of 2,7-dichloro-6-fluoroquinazoline can be selectively diversified with a panel of amines, alcohols, or thiols in a 96-well plate format, exploiting the kinetic preference for C7 substitution over C6 (fluorine, poor leaving group) and C2 (requires more forcing conditions). This generates a focused library of C7-functionalized-2-chloro-6-fluoroquinazoline intermediates, each retaining the C2 chlorine as a handle for a subsequent, orthogonal diversification step. The antifungal activity of 6-fluoroquinazoline-containing derivatives (up to 63% inhibition against Gibberella zeae at 50 μg/mL, outperforming hymexazol) [3] supports the use of this scaffold beyond oncology into agricultural fungicide lead discovery.

Process Chemistry: Scalable Intermediate for GCN2-Targeted Therapeutics

Process chemistry groups developing synthetic routes to GCN2 kinase inhibitors can use 2,7-dichloro-6-fluoroquinazoline as a late-stage cyclization precursor or an early-stage core scaffold, as cited in patent applications for this emerging cancer immunotherapy target [1]. The commercial availability at 95–98% purity from multiple ISO-certified suppliers [2] supports gram-to-kilogram scale-up feasibility, with the molecular formula identity (C₈H₃Cl₂FN₂, MW 217.02) facilitating straightforward in-process control by LC-MS and NMR against authentic reference standards. The lower supply-chain risk relative to less-common regioisomers is particularly relevant for programs transitioning from discovery to preclinical development, where reliable, multi-source material supply becomes a regulatory and logistical necessity.

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Chlorine Handles

Chemical biologists designing bifunctional quinazoline-derived probes (e.g., PROTACs, fluorescent affinity labels, photoaffinity probes) can exploit the two electronically distinct chlorine leaving groups for sequential installation of a target-binding motif at C7 and an E3 ligase ligand, fluorophore, or biotin tag at C2. The wide reactivity gap between the benzo-ring C7 position (kinetically fastest) and the pyrimidine-ring C2 position (thermodynamically more demanding) ensures clean monofunctionalization in the first step [1], minimizing the formation of statistical mixtures that complicate purification and reduce probe yields. The 6-fluoro group remains chemically inert under typical SNAr and cross-coupling conditions, preserving the electronic properties of the quinazoline core throughout probe assembly.

Quote Request

Request a Quote for 2,7-Dichloro-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.